Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate
Overview
Description
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H24O3S and its molecular weight is 260.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analyses and Compound Formation
- X-Ray Crystal Structures of Isoxazol-5(4H)-ones : This study involved the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine, leading to the formation of new compounds, including 5-tert-butyl-4-methylisoxazol-3-ol. These compounds were analyzed using X-ray crystallography, highlighting the potential of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate in forming structurally novel isoxazoles (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
2. Polymerization and Catalysis
- Cleavage and Polymerization : The study by Lochmann and Trekoval (1981) explored the cleavage of Ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide and its role in inducing the polymerization of methyl methacrylate. This research points to its utility in polymer chemistry and as a catalyst for polymerization processes (Lochmann & Trekoval, 1981).
3. Synthesis of Novel Organic Compounds
- Synthesis of 3‐Fluorofuran‐2(5H)‐ones : Pomeisl et al. (2007) conducted a study where mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, prepared from Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate, were transformed into target 3-fluorofuran-2(5H)-ones. This research signifies the role of this compound in synthesizing fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
4. Exploring Chemical Reactions and Mechanisms
- Synthesis and Reaction of a-Dithiolactone : Shigetomi et al. (2006) investigated the synthesis of 3,3-di-tert-butylthiirane-2-thione from di-tert-butylthioketene S-oxide and its subsequent reactions. This study provides insights into the versatile chemical reactions possible with this compound and its derivatives (Shigetomi, Soejima, Nibu, Shioji, Okuma, & Yokomori, 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZUPPVNMMVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393810 | |
Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136558-13-9 | |
Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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